7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,10,11,12,12b-octol, 2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4a,8,13,13-tetramethyl-, 4,5,6,9,12b-pentaacetate 10-benzoate, (2aR,4S,4aS,5R,6R,9R,10S,11S,12S,12aR,12bS)-
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Overview
Description
The compound “7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,10,11,12,12b-octol, 2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4a,8,13,13-tetramethyl-, 4,5,6,9,12b-pentaacetate 10-benzoate, (2aR,4S,4aS,5R,6R,9R,10S,11S,12S,12aR,12bS)-” is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including cyclization, acetylation, and benzoate formation. Each step requires specific reaction conditions, such as temperature control, catalysts, and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe or inhibitor for studying specific enzymes or pathways. Its multiple functional groups enable interactions with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with multiple molecular targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials, or as a catalyst in certain reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polycyclic organic molecules with multiple functional groups, such as:
Taxol: A complex diterpenoid used in cancer treatment.
Camptothecin: An alkaloid with anticancer properties.
Erythromycin: A macrolide antibiotic.
Uniqueness
What sets this compound apart is its unique combination of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C37H46O15 |
---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
[(1S,4S,10S)-4,9,11,12,15-pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate |
InChI |
InChI=1S/C37H46O15/c1-17-26-28(49-20(4)40)31(50-21(5)41)35(9)24(47-18(2)38)15-25-36(16-46-25,52-22(6)42)29(35)30(43)37(45,34(26,7)8)32(27(17)48-19(3)39)51-33(44)23-13-11-10-12-14-23/h10-14,24-25,27-32,43,45H,15-16H2,1-9H3/t24?,25?,27?,28?,29?,30?,31?,32?,35-,36+,37+/m1/s1 |
InChI Key |
ZZJVBWJAVYPFDJ-SVSSPDBASA-N |
Isomeric SMILES |
CC1=C2C(C([C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(C(C1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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